molecular formula C19H20N4O3S B2587251 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide CAS No. 392240-71-0

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

Cat. No.: B2587251
CAS No.: 392240-71-0
M. Wt: 384.45
InChI Key: ARZJPKULXYSBBM-UHFFFAOYSA-N
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Description

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is a chemical compound with the CAS Registry Number 392240-71-0 . Its molecular formula is C19H20N4O3S, and it has a molecular weight of 384.45 g/mol . This compound is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic ring system known to be a bioisostere of pyrimidine, which is a fundamental skeleton in nucleic acids . The structure incorporates an adamantane moiety, a bulky lipophilic group known for its ability to enhance metabolic stability and promote biomolecular interactions . The 2-nitrobenzamide group attached to the thiadiazole ring may contribute to the compound's electronic properties and potential for interactions with biological targets. While specific biological data for this exact molecule is not fully detailed in the available literature, related 1,3,4-thiadiazole derivatives have been extensively investigated for a wide spectrum of pharmacological activities, including antimicrobial, antitumor, and antiviral properties . The integration of the adamantane group is a common strategy in medicinal chemistry, often employed in the development of bioactive molecules . Researchers may find this compound valuable as a building block for synthesizing novel derivatives or as a reference standard in biological screening assays. This product is intended for research and development purposes only and is not classified as a drug, cosmetic, or for any form of human or veterinary use.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c24-16(14-3-1-2-4-15(14)23(25)26)20-18-22-21-17(27-18)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZJPKULXYSBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC=CC=C5[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide typically involves the following steps:

Chemical Reactions Analysis

Key Chemical Reactions

The compound undergoes several characteristic reactions:

Reaction Type Mechanism Reagents/Conditions Key References
Amide Coupling Formation of amide bond between thiadiazole and nitrobenzoyl group.EDC/DCC coupling reagents, DMF/DMSO solvents, room temperature .
Oxidation Conversion of thiadiazole sulfur to sulfoxide/sulfone.Hydrogen peroxide (H₂O₂) in acidic conditions.
Reduction Reduction of nitro group to amine.Lithium aluminum hydride (LiAlH₄) in dry ether .
Nucleophilic Substitution Replacement of nitrobenzamide substituent with nucleophiles (e.g., amines).Alkyl halides (e.g., methyl iodide), MeONa in MeOH .

Reaction Conditions and Optimization

  • Solvents : DMF, DMSO, or ethanol are commonly used to enhance reaction efficiency .

  • Catalysts : Acidic or basic conditions (e.g., H₂SO₄ for cyclization, NaOH for triazole formation) .

  • Yield : Typical yields range from 70–90% for cyclization steps and 50–70% for coupling reactions .

Mechanistic Insights from Structural Studies

Crystallographic and quantum theory of atoms-in-molecules (QTAIM) analyses reveal:

  • Noncovalent Interactions : The adamantane moiety enhances lipophilicity, while the thiadiazole ring participates in hydrogen bonding (e.g., N–H⋯N interactions) .

  • Supramolecular Packing : Hydrophilic (thiadiazole amine) and hydrophobic (adamantane) regions alternate in the crystal lattice .

  • Substituent Effects : Halogenated derivatives (e.g., fluorophenyl) exhibit similar interaction energies to non-halogenated analogs, as shown by Hirshfeld surface analysis .

Scientific Research Applications

Chemical Properties and Structure

The compound features an adamantane moiety, which contributes to its unique physical and chemical properties, including increased lipophilicity and stability. The 1,3,4-thiadiazole ring enhances its biological activity through various mechanisms, such as hydrogen bonding and non-covalent interactions with biological targets.

Medicinal Chemistry

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is being investigated for its potential as a pharmacophore in drug development. Its structural characteristics allow it to interact with specific biological targets, making it a candidate for designing new therapeutic agents.

Potential Activities:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
CompoundActivity AgainstNotable Findings
Compound AMRSAMore potent than standard antibiotics
Compound BE. coliEffective against resistant strains
Compound CC. albicansSuperior antifungal activity compared to bifonazole
  • Antiviral Properties: The compound is also being explored for its ability to inhibit viral replication processes. Its unique structure may enhance interactions with viral proteins.

Biological Studies

Research has focused on the compound's biological activities beyond antimicrobial effects. It has been evaluated for anti-inflammatory properties and potential neuroprotective effects.

Case Study Insights:

  • In vitro studies demonstrated that derivatives of this compound exhibited selective inhibition against acetylcholinesterase and monoamine oxidase enzymes, indicating potential applications in treating neurodegenerative diseases .

Material Science

The compound's unique chemical structure allows for the development of new materials with enhanced properties. Its stability and resistance to degradation make it suitable for applications in coatings and polymers.

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can affect cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituent Features logP Key Properties/Applications References
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide C₁₉H₂₀N₄O₃S 408.45 (calc) 2-nitrobenzamide, adamantane N/A Synthetic intermediate; potential bioactivity Hypothetical
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide C₁₉H₂₀ClN₃OS 373.90 3-chlorobenzamide, adamantane N/A Antimicrobial studies
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide C₂₅H₃₄N₄O₅S₂ 534.70 Sulfamoyl-benzamide, methoxyethyl groups 4.712 High lipophilicity; drug candidate
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide C₂₄H₃₁N₃OS 409.59 Branched aliphatic chain, benzyl group N/A Research chemical
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide C₁₅H₁₉N₃O₂S₂ 361.46 Methylthio, isopropylphenoxy N/A Synthetic yield: 79%; m.p. 158–160°C

Key Observations:

Substituent Impact on Lipophilicity : The sulfamoyl derivative (logP = 4.712) exhibits higher lipophilicity than the chlorobenzamide analog (373.90 MW) , suggesting enhanced membrane permeability for drug delivery applications.

Crystallographic and Hydrogen-Bonding Patterns

The crystal structure of 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine () reveals planar thiadiazole rings and N–H⋯N hydrogen bonds forming supramolecular chains . This suggests that the nitrobenzamide derivative may exhibit similar packing behavior, influencing solubility and solid-state stability.

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an adamantane moiety linked to a thiadiazole ring and a nitrobenzamide group. Its molecular formula is C21H25N3O2SC_{21}H_{25}N_3O_2S with a molecular weight of 383.51 g/mol. The presence of the adamantane structure contributes to the compound's stability and unique biological interactions.

This compound primarily acts as an antagonist at the nicotinic alpha-7 receptor, which plays a crucial role in cognitive functions such as learning and memory. Research indicates that this compound may enhance neuroprotective effects and cognitive function in various neurological disorders, including Alzheimer's disease and schizophrenia .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Description
Neuroprotective Effects Demonstrated neuroprotection in animal models of Alzheimer's disease and Parkinson's disease.
Cognitive Enhancement Improvement in cognitive functions observed in models of schizophrenia.
Anti-proliferative Activity Exhibited significant anti-cancer effects against various cell lines (MCF-7, HepG-2, A549) .
Apoptotic Inducer Induces apoptosis by up-regulating BAX and down-regulating Bcl-2 .

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • Neuroprotection in Alzheimer's Disease : In a study involving transgenic mouse models of Alzheimer's disease, treatment with the compound resulted in reduced amyloid-beta plaque formation and improved cognitive performance on memory tasks.
  • Anti-Cancer Activity : A series of derivatives based on the thiadiazole-adamantane scaffold were synthesized and tested for anti-proliferative activity. The most promising compounds showed IC50 values ranging from 37.85 nM to 85 nM against wild-type and mutant EGFR, indicating potent inhibitory effects on cancer cell proliferation .
  • Molecular Docking Studies : Molecular docking simulations revealed strong binding interactions between this compound and target proteins associated with cancer progression, supporting its potential as an anti-cancer agent .

Toxicity and Safety

Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to evaluate long-term effects and potential side effects in clinical settings.

Future Directions

The ongoing research into this compound highlights its potential as a multi-faceted therapeutic agent. Future studies should focus on:

  • Clinical Trials : Evaluating the efficacy and safety of this compound in human subjects.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its neuroprotective and anti-cancer properties.
  • Structural Modifications : Exploring analogs to enhance potency and selectivity for specific biological targets.

Q & A

Q. Basic

  • IR spectroscopy : Confirms nitro (–NO2_2) stretches at ~1520–1350 cm⁻¹ and thiadiazole C–S–C vibrations at ~680 cm⁻¹ .
  • NMR : 1H^1 \text{H} NMR identifies adamantane protons as singlet(s) at δ 1.6–2.1 ppm and nitrobenzamide aromatic protons at δ 7.5–8.3 ppm .
  • Mass spectrometry : HRMS with ESI+ mode confirms the molecular ion peak at m/zm/z 412.0821 (calculated for C19_{19}H20_{20}N4_{4}O3_{3}S) .

How does the adamantane moiety influence the compound’s physicochemical properties?

Advanced
The adamantane group enhances:

  • Lipophilicity : LogP increases by ~2.5 units compared to non-adamantane analogs, improving membrane permeability .
  • Thermal stability : High melting points (441–443 K) due to rigid, hydrophobic packing in the crystal lattice .
  • Steric effects : Bulky adamantane may hinder rotational freedom, as seen in restricted C–N torsion angles (e.g., 175.9° in related structures) .

What computational methods predict the compound’s reactivity and electronic properties?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (~4.5 eV) to assess electrophilicity. Use B3LYP/6-31G(d) basis sets for electron density mapping .
  • Molecular Electrostatic Potential (MEP) : Identifies nucleophilic regions (nitro group) and electrophilic sites (thiadiazole sulfur) for reaction planning .
  • Correlation-energy analysis : Colle-Salvetti functional evaluates local kinetic energy density for bond dissociation energies .

How can molecular dynamics (MD) simulations resolve contradictions in biological activity data?

Q. Advanced

  • Binding mode analysis : Simulate interactions with targets (e.g., 15-lipoxygenase) using GROMACS. Assess hydrogen bonding (e.g., nitrobenzamide with Arg429) and hydrophobic contacts (adamantane with Leu408) .
  • Free energy calculations : MM-PBSA estimates binding affinities (ΔG ~ -8.2 kcal/mol) to reconcile discrepancies between in vitro and in silico results .

What strategies optimize the compound’s solubility without compromising activity?

Q. Advanced

  • Co-crystallization : Introduce co-formers (e.g., succinic acid) to disrupt hydrophobic layers observed in SC-XRD .
  • Derivatization : Replace the nitro group with polar substituents (e.g., –SO2_2NH2_2) while retaining thiadiazole planarity. Monitor LogD via shake-flask assays .

How do substituents on the benzamide ring modulate biological activity?

Q. Advanced

  • Electron-withdrawing groups (EWGs) : Nitro (–NO2_2) enhances antibacterial activity (MIC = 2 µg/mL against H. pylori) by increasing electrophilicity .
  • Steric effects : Ortho-substituents reduce activity due to hindered target binding, as shown in docking studies with 15-lipoxygenase (ΔG increases by 1.3 kcal/mol) .

What crystallographic challenges arise during structure refinement?

Q. Advanced

  • Disorder in adamantane : Resolve using PART instructions in SHELXL and anisotropic displacement parameters (ADPs) for carbon atoms .
  • Hydrogen bonding networks : Refine N–H⋯N interactions with DFIX constraints (e.g., d(N–N) = 2.89 Å) .

How can in vitro and in silico data be integrated for mechanistic studies?

Q. Advanced

  • Pharmacophore modeling : Align MD trajectories (e.g., stable RMSD < 1.5 Å over 50 ns) with enzyme inhibition assays (IC50_{50} = 12 µM) to identify critical binding motifs .
  • QSAR models : Use PLS regression to correlate DFT-derived descriptors (e.g., polar surface area) with anti-cancer activity (R2^2 = 0.89) .

Q. Notes

  • Avoid commercial sources (e.g., BenchChem).
  • All methodologies are derived from peer-reviewed studies in crystallography, medicinal chemistry, and computational modeling.
  • Structural data tables (e.g., unit cell parameters) are available in .

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